molecular formula C19H19NO3 B514127 Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate CAS No. 5165-44-6

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B514127
CAS No.: 5165-44-6
M. Wt: 309.4g/mol
InChI Key: CNWHEFYCTTZRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family Indoles are heterocyclic compounds widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate typically involves a multi-step process. One common method starts with the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as zinc chloride, to form the indole ring. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent selection and purification methods are also crucial to ensure the compound’s purity and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(16-8-6-5-7-12(16)2)17-10-9-14(21)11-15(17)18/h5-11,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHEFYCTTZRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.